Ethyl 1-[cyano(p-tolyl)methyl]piperidine-4-carboxylate hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as “Methyl piperidine-4-carboxylate”, involves C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation . A method for preparing 4-cyanopiperidine hydrochloride, which could be a related compound, has been patented .Scientific Research Applications
Synthesis and Development of New Chemical Compounds :
- Ethyl 1-[cyano(p-tolyl)methyl]piperidine-4-carboxylate hydrochloride is involved in the synthesis of new polyfunctional pyrazolyl substituted and pyrazolofused pyridines. These syntheses are significant for producing novel polyfunctional compounds in one-pot reactions (Latif, Rady, & Döupp, 2003).
- Research demonstrates its role in the synthesis of novel ethyl 5-Methyl-6-cyano-7-substituted-2-oxo-2H-pyrano [2,3-b]pyridine-3-carboxylate derivatives, which have expected antihypertensive activity (Kumar & Mashelker, 2006).
Role in Medicinal Chemistry and Pharmacology :
- The compound is used in the efficient syntheses of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate, with potential for creating a library of important pyrrole systems, which are significant in medicinal chemistry (Dawadi & Lugtenburg, 2011).
Applications in Materials Science and Dyeing :
- Studies have utilized this compound in the development of dyes and their metal complexation, highlighting its importance in materials science and industrial applications. For instance, the complexation of disperse dyes derived from thiophene with metals has been studied, showing promising application properties on polyester and nylon fabrics (Abolude, Bello, Nkeonye, & Giwa, 2021).
Contribution to Organic Chemistry Research :
- The compound has been used in the unexpected synthesis and crystal structure analysis of ethyl 3-benzoyl-2,6-bis(2-chlorophenyl)-1-cyano-4-hydroxy-4-phenylcyclohexane-1-carboxylate, further contributing to the field of organic chemistry (Dyachenko & Chernega, 2007).
Properties
IUPAC Name |
ethyl 1-[cyano-(4-methylphenyl)methyl]piperidine-4-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2.ClH/c1-3-21-17(20)15-8-10-19(11-9-15)16(12-18)14-6-4-13(2)5-7-14;/h4-7,15-16H,3,8-11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBZOPZXFXBIKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C#N)C2=CC=C(C=C2)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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